molecular formula C12H8F2N4OS B6530383 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1020489-52-4

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B6530383
CAS No.: 1020489-52-4
M. Wt: 294.28 g/mol
InChI Key: GDHCZRSYIFNWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of difluoro substituents on the benzothiazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the condensation of 4,6-difluoro-2-aminobenzothiazole with 1-methyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
  • N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both benzothiazole and pyrazole moieties. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N4OS/c1-18-3-2-8(17-18)11(19)16-12-15-10-7(14)4-6(13)5-9(10)20-12/h2-5H,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHCZRSYIFNWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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